molecular formula C9H10Br2O2 B117143 1,3-Dibromo-5-(dimethoxymethyl)benzene CAS No. 157866-05-2

1,3-Dibromo-5-(dimethoxymethyl)benzene

Cat. No.: B117143
CAS No.: 157866-05-2
M. Wt: 309.98 g/mol
InChI Key: QONDTXWLYJSIIB-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(dimethoxymethyl)benzene (C₉H₉Br₂O₂) is a brominated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 5. The dimethoxymethyl group is an acetal derivative, which enhances solubility in polar organic solvents due to its oxygen-rich structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

CAS No.

157866-05-2

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

1,3-dibromo-5-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3

InChI Key

QONDTXWLYJSIIB-UHFFFAOYSA-N

SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

Canonical SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

Other CAS No.

157866-05-2

Synonyms

3,5-Dibromobenzaldehyde dimethyl acetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dibromo-5-(dimethoxymethyl)benzene with structurally related brominated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

1,3-Dibromo-5-(trifluoromethoxy)benzene (C₇H₃Br₂F₃O)

  • Substituent : Trifluoromethoxy (-OCF₃) at position 5.
  • Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating dimethoxymethyl group.
  • Physical Properties : White crystalline solid with high thermal stability (melting point >150°C) and solubility in organic solvents (e.g., dichloromethane, THF) but poor water solubility .
  • Applications : Preferred in agrochemical synthesis due to its stability under harsh reaction conditions .
  • Reactivity : Higher halogen mobility in nucleophilic substitution reactions compared to dimethoxymethyl analogs .

1,3-Dibromo-4,6-Dimethoxybenzene (C₈H₈Br₂O₂)

  • Substituent : Methoxy (-OCH₃) groups at positions 4 and 6.
  • Key Differences: Symmetrical substitution pattern versus the asymmetrical dimethoxymethyl group at position 5. Methoxy groups are weaker electron donors than dimethoxymethyl.
  • Applications : Used in crystal engineering and polymer synthesis, where symmetry aids in forming ordered lamellar structures .
  • Reactivity : Lower steric hindrance than dimethoxymethyl derivatives, facilitating electrophilic aromatic substitution .

1,3-Dibromo-5-(tert-butyl)benzene (C₁₀H₁₂Br₂)

  • Substituent : Bulky tert-butyl (-C(CH₃)₃) group at position 5.
  • Key Differences : The tert-butyl group introduces significant steric hindrance, reducing reactivity in coupling reactions.
  • Physical Properties: Lower melting point due to reduced crystallinity; soluble in non-polar solvents .
  • Applications: Limited to reactions requiring steric protection of reactive sites .

1,3-Dibromo-5-chlorobenzene (C₆H₃Br₂Cl)

  • Substituent : Chlorine atom at position 5.
  • Key Differences : Chlorine’s moderate electronegativity and smaller atomic size compared to bromine or dimethoxymethyl groups.
  • Reactivity : Dual halogen sites enable sequential functionalization (e.g., selective C-Br bond activation) .

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene (C₉H₁₀Br₂O₂)

  • Substituent : Methyl (-CH₃) and methoxy (-OCH₃) groups at positions 5 and 1/3, respectively.
  • Key Differences : Positional isomerism alters electronic and steric profiles. The methyl group enhances hydrophobicity.
  • Applications : Precursor to natural product intermediates (e.g., Drimiopsin A) .

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